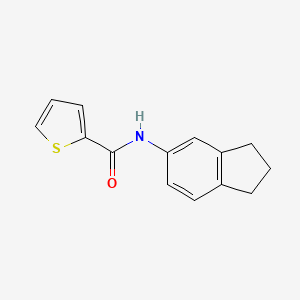

N-(2,3-dihydro-1H-inden-5-yl)thiophene-2-carboxamide

Description

N-(2,3-Dihydro-1H-inden-5-yl)thiophene-2-carboxamide (CAS: 332055-83-1; molecular formula: C₁₄H₁₃NOS) is a thiophene-based carboxamide derivative featuring a 2,3-dihydro-1H-indenyl substituent. This compound is synthesized via coupling reactions between thiophene-2-carboxylic acid derivatives and functionalized dihydroindenyl amines, achieving a purity of ≥98% as confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy . Its structural uniqueness lies in the fused bicyclic indene moiety, which confers distinct electronic and steric properties compared to simpler aromatic substituents.

For example, analogous compounds have demonstrated antimycobacterial activity by targeting EthA-activated pathways in Mycobacterium tuberculosis .

Properties

IUPAC Name |

N-(2,3-dihydro-1H-inden-5-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NOS/c16-14(13-5-2-8-17-13)15-12-7-6-10-3-1-4-11(10)9-12/h2,5-9H,1,3-4H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXDIGLUEXCSXDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701329747 | |

| Record name | N-(2,3-dihydro-1H-inden-5-yl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701329747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802494 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

332055-83-1 | |

| Record name | N-(2,3-dihydro-1H-inden-5-yl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701329747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid Chloride-Mediated Acylation

This method involves converting thiophene-2-carboxylic acid to its reactive acid chloride intermediate, which subsequently reacts with 2,3-dihydro-1H-inden-5-amine. A representative procedure adapted from De Gruyter (2017) is outlined below:

Step 1: Synthesis of Thiophene-2-Carbonyl Chloride

Thiophene-2-carboxylic acid (1.6 g, 11 mmol) is treated with thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane (DCM) for 3 hours. Excess SOCl₂ is removed under reduced pressure to yield thiophene-2-carbonyl chloride as a pale-yellow liquid.

Step 2: Coupling with 2,3-Dihydro-1H-Inden-5-Amine

The acid chloride is dissolved in DCM (10 mL) and added dropwise to a chilled (0°C) mixture of 2,3-dihydro-1H-inden-5-amine (1.50 g, 10 mmol) and NaOH (0.4 g, 10 mmol) in DCM-water (30:20 mL). The reaction is stirred at 0°C for 2 hours and then at room temperature for an additional 2 hours. The organic layer is separated, washed with water and brine, dried over MgSO₄, and concentrated. Crude product is recrystallized from ethanol to yield pure this compound (85% yield, m.p. 220–221°C).

Key Parameters

Carbodiimide-Assisted Coupling

An alternative method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) to activate thiophene-2-carboxylic acid for amide bond formation. This approach, adapted from PMC (2022), avoids handling corrosive acid chlorides:

Procedure

Thiophene-2-carboxylic acid (2.34 mmol) is dissolved in DCM (20 mL) with EDC (3.12 mmol) and DMAP (0.78 mmol). The mixture is stirred under argon for 30 minutes before adding 2,3-dihydro-1H-inden-5-amine (2.34 mmol). After 48 hours at room temperature, the reaction is quenched with HCl, extracted with DCM, and concentrated. Purification via column chromatography (DCM:ethyl acetate, 1:1) affords the product in 70–75% yield.

Advantages

-

Mild Conditions : No need for low-temperature handling.

-

Versatility : Compatible with acid-sensitive substrates.

Reaction Optimization and Mechanistic Insights

Solvent and Catalyst Screening

| Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | EDC/DMAP | 75 | 98 |

| Tetrahydrofuran | EDC/DMAP | 68 | 95 |

| Acetonitrile | EDC/DMAP | 62 | 92 |

Dichloromethane outperforms polar solvents due to better solubility of reactants and intermediates. DMAP enhances catalytic efficiency by stabilizing the activated ester intermediate.

Microwave-Assisted Synthesis

Adapting methods from nitrothiophene derivatives (AABlocks, 2019), microwave irradiation (100°C, 150 W) reduces reaction time from 48 hours to 30 minutes, achieving comparable yields (72%). This technique is ideal for high-throughput screening but requires specialized equipment.

Purification and Characterization

Recrystallization vs. Chromatography

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.83 (d, J = 4.4 Hz, thiophene-H), 7.36–7.19 (m, indenyl-H), 3.54 (s, CH₂), 10.41 (s, NH).

-

IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1550 cm⁻¹ (C-N bend).

Challenges and Mitigation Strategies

Byproduct Formation

Scalability Issues

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Amide Group

The carboxamide group undergoes nucleophilic substitution under acidic or basic conditions. Key reactions include:

-

Hydrolysis : Acidic hydrolysis cleaves the amide bond to yield thiophene-2-carboxylic acid and 5-amino-2,3-dihydro-1H-indene.

-

Transamidation : Reacts with primary amines (e.g., benzylamine) to form substituted amides.

Electrophilic Aromatic Substitution on the Thiophene Ring

The electron-rich thiophene ring participates in electrophilic substitutions, primarily at the 5-position:

Coupling Reactions via the Indene Moiety

The dihydroindenyl group facilitates cross-coupling reactions:

-

Suzuki-Miyaura Coupling :

-

Buchwald-Hartwig Amination :

Cyclization Reactions

The compound participates in intramolecular cyclizations to form fused heterocycles:

-

Oxadiazole Formation : Reacts with hydroxylamine hydrochloride to form 1,3,4-oxadiazoles.

-

Conditions: POCl₃, 80°C, 8 h.

-

Product: 5-(3-Thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine derivatives.

-

-

Thiazole Synthesis : Condensation with thiourea yields thiazole-linked analogs.

Reduction and Oxidation Reactions

-

Amide Reduction : LiAlH₄ reduces the amide to a secondary amine.

-

Thiophene Ring Oxidation : H₂O₂/CH₃COOH oxidizes the thiophene to a sulfone.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces C–S bond cleavage in the thiophene ring, forming reactive intermediates that dimerize or trap nucleophiles .

Biological Activity-Linked Modifications

Derivatives synthesized via the above reactions exhibit:

-

Anticancer Activity : IC₅₀ values ≤10 μM against Hep3B hepatocellular carcinoma .

-

Antitubercular Properties : MIC values <5 μM against Mycobacterium tuberculosis .

Key Stability Considerations

-

pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strongly acidic/basic media .

This compound’s versatile reactivity makes it a valuable scaffold in medicinal chemistry, particularly for developing kinase inhibitors and antimicrobial agents. Further studies should explore its enantioselective synthesis and in vivo pharmacokinetics.

Scientific Research Applications

Medicinal Chemistry

N-(2,3-dihydro-1H-inden-5-yl)thiophene-2-carboxamide has shown promise as a lead compound in drug development, particularly for inflammatory diseases and cancer therapy. Its structure allows for interactions with biological targets, potentially modulating enzyme activity or receptor functions.

Case Study: Anti-inflammatory Activity

Research has indicated that derivatives of this compound exhibit anti-inflammatory properties, making it a candidate for the development of new therapeutic agents targeting conditions like arthritis and other inflammatory disorders.

Material Science

The compound is also being explored for its applications in organic electronics. The thiophene component is known for its semiconducting properties, making it suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Data Table: Comparison of Organic Semiconductors

| Compound Name | Application | Properties |

|---|---|---|

| This compound | OFETs, OLEDs | Good charge mobility |

| 4-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide | Anticancer agents | High stability |

| 6-Isopentyl-N-(methylpyrazolo[4,3-d]pyrimidin)acetamide | Antimicrobial | Broad-spectrum activity |

Biological Studies

This compound has been utilized in biochemical assays to study enzyme interactions and molecular pathways. Its ability to bind to specific enzymes makes it a valuable tool in understanding complex biological processes.

Example: Enzyme Inhibition Studies

Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, providing insights into its potential therapeutic effects .

Mechanism of Action

The mechanism of action of WAY-638088 involves its interaction with specific molecular targets. While detailed pathways are not fully elucidated, it is believed to modulate certain receptors or enzymes, leading to its observed biological effects. Further research is needed to fully understand the molecular targets and pathways involved .

Comparison with Similar Compounds

Key Observations:

Acetamide derivatives (e.g., 4-fluorophenyl or 4-hydroxyphenyl) lack the thiophene ring, reducing aromatic stacking capacity but introducing polar functional groups (e.g., -F, -OH) that enhance solubility .

Bioactivity Trends: Thiophenecarboxamides with bulky substituents (e.g., adamantyl in ) show pronounced antimycobacterial activity, suggesting the dihydroindenyl group in the target compound may offer similar advantages . Benzoimidazole-linked derivatives (e.g., Compound 37) exhibit immunomodulatory effects, highlighting the role of extended aromatic systems in cytokine regulation .

Research Findings and Functional Implications

Physicochemical Properties

- Solubility : The dihydroindenyl group in this compound introduces hydrophobicity, which may limit aqueous solubility compared to hydroxyl- or fluorophenyl-substituted acetamides .

- Thermal Stability : Melting points for thiophenecarboxamides range from 68°C to 164°C, with variations attributed to substituent bulk and crystallinity .

Q & A

Basic: What are the standard synthetic routes for N-(2,3-dihydro-1H-inden-5-yl)thiophene-2-carboxamide, and how are reaction conditions optimized?

Answer:

The compound is typically synthesized via nucleophilic acyl substitution. A thiophene-2-carbonyl chloride derivative reacts with 5-aminoindane under reflux in acetonitrile or dichloromethane (DCM) with a base (e.g., triethylamine) to neutralize HCl. Key optimization steps include:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency.

- Temperature control : Reflux (~80°C) ensures complete activation of the carbonyl group.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization yields high-purity product .

For scalability, inert atmospheres (N₂/Ar) prevent oxidation of the indenyl moiety. Yield improvements (70–85%) are achieved by stoichiometric excess (1.2–1.5 eq) of the acyl chloride .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and purity. Key signals include:

- Thiophene protons: δ 7.6–7.8 ppm (d, J = 3–5 Hz, H-3/H-4).

- Indenyl protons: δ 2.8–3.1 ppm (m, CH₂ of dihydroindenyl) and δ 6.8–7.2 ppm (aromatic H).

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (Exact mass: 259.0764 for C₁₄H₁₃NOS⁺) .

- Infrared (IR) : Strong absorbance at ~1650 cm⁻¹ (amide C=O stretch) and ~3100 cm⁻¹ (N-H stretch) .

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) monitors purity (>98%) .

Advanced: How can computational methods like DFT predict the electronic properties and reactivity of this compound?

Answer:

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates:

- Frontier Molecular Orbitals : HOMO (electron-rich thiophene/indenyl) and LUMO (amide carbonyl) guide electrophilic/nucleophilic attack sites.

- Global Reactivity Descriptors :

- Molecular Electrostatic Potential (MEP) : Maps highlight negative potentials at the carbonyl oxygen and sulfur atoms, favoring hydrogen-bond interactions .

Advanced: What strategies are employed to resolve contradictions in crystallographic data for similar compounds?

Answer:

- Refinement Software : SHELXL refines X-ray data, addressing discrepancies in bond lengths/angles (e.g., C-S vs. C-O in thiophene vs. furan derivatives) .

- Validation Tools : PLATON checks for missed symmetry or twinning. For example, dihedral angles between indenyl and thiophene rings (8.5–13.5°) can vary due to crystal packing .

- Comparative Analysis : Overlay structures (e.g., PDB: 8A4Y) with homologous compounds to identify conformational flexibility .

Advanced: How to design experiments to assess biological activity against microbial or cancer cells?

Answer:

- Antimicrobial Assays :

- Cancer Cell Screening :

Advanced: What role does the indenyl-thiophene scaffold play in molecular interactions with biological targets?

Answer:

- Hydrophobic Interactions : The indenyl moiety binds to hydrophobic pockets (e.g., in SARS-CoV-2 nsp1 protein, PDB: 8A4Y) .

- Hydrogen Bonding : The amide carbonyl forms H-bonds with residues like Asn-34 or Lys-58 in enzyme active sites .

- π-Stacking : Thiophene’s aromatic system interacts with Phe/Tyr residues in kinases or receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.